molecular formula C19H14Cl2O3 B11149946 8-chloro-7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11149946
M. Wt: 361.2 g/mol
InChI Key: TUSMCAUDLJXSRO-UHFFFAOYSA-N
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Description

8-Chloro-7-[(3-chlorophenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: is a synthetic organic compound belonging to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-7-[(3-chlorophenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel chromene derivatives with potential biological activities .

Biology: In biological research, this compound can be used to study the effects of chloro and methoxy substituents on the biological activity of chromenes. It may serve as a lead compound for the development of new drugs .

Medicine: Chromenes are known for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties .

Mechanism of Action

The mechanism of action of 8-chloro-7-[(3-chlorophenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to specific biological effects .

Comparison with Similar Compounds

  • 7-[(4-Chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4-one
  • 8-Chloro-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4-one
  • 8-Chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4-one

Comparison: Compared to these similar compounds, 8-chloro-7-[(3-chlorophenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to the specific positioning of the chloro and methoxy groups. These substituents can significantly alter the compound’s chemical reactivity and biological activity. For example, the presence of the 3-chlorophenyl group may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .

Properties

Molecular Formula

C19H14Cl2O3

Molecular Weight

361.2 g/mol

IUPAC Name

8-chloro-7-[(3-chlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H14Cl2O3/c20-12-4-1-3-11(7-12)10-23-18-9-17-15(8-16(18)21)13-5-2-6-14(13)19(22)24-17/h1,3-4,7-9H,2,5-6,10H2

InChI Key

TUSMCAUDLJXSRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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